molecular formula C52H42CaF6O7 B12327317 calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate

calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate

Cat. No.: B12327317
M. Wt: 933.0 g/mol
InChI Key: QDINKBCSIAWNMP-UHFFFAOYSA-L
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Description

Calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate (CAS 1259389-38-2), commonly referred to as AMG 837 calcium hydrate, is a synthetic calcium salt with a complex molecular architecture. Its structure features a hex-4-ynoate backbone, a trifluoromethyl-substituted biphenylmethoxy group, and a stereospecific (3S) configuration . The molecular formula is C52H42CaF6O7, with a molecular weight of 932.95 g/mol .

Properties

Molecular Formula

C52H42CaF6O7

Molecular Weight

933.0 g/mol

IUPAC Name

calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate

InChI

InChI=1S/2C26H21F3O3.Ca.H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;1H2/q;;+2;/p-2

InChI Key

QDINKBCSIAWNMP-UHFFFAOYSA-L

Canonical SMILES

CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate typically involves multiple steps, including the formation of the trifluoromethylated phenyl group and the subsequent coupling with the hex-4-ynoate moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing boron reagents tailored for specific coupling conditions . The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate undergoes various types of chemical reactions, including:

    Oxidation: The trifluoromethyl group can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the phenyl groups, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethyl group can lead to the formation of trifluoromethyl alcohols or ketones, while reduction of the phenyl groups can produce phenyl alcohols or hydrocarbons.

Scientific Research Applications

Calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules . This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Key Characteristics:

  • Suppliers and Purity : Available from multiple suppliers (e.g., Ambeed, MedChemExpress) with purities ranging from 97% to 98.45% .
  • Storage : Recommended at -20°C or 4°C to ensure stability, reflecting sensitivity to moisture and temperature .

Comparison with Structurally Similar Compounds

Trifluoromethyl-Substituted Aromatic Compounds

Compounds bearing trifluoromethyl (CF3) groups are prevalent in medicinal chemistry due to their enhanced metabolic stability and lipophilicity. Below is a comparison with urea derivatives from :

Compound (ID from ) Substituents on Phenyl Group Molecular Weight ([M+H]+) Yield (%)
11d 4-(Trifluoromethyl)phenyl 534.1 85.3
11e 3-(Trifluoromethyl)phenyl 534.1 86.7
AMG 837 calcium hydrate 3-[4-(Trifluoromethyl)phenyl]phenyl 932.95 N/A

Key Observations :

  • The position of the CF3 group (para vs. meta) in urea derivatives (11d vs.
  • AMG 837 incorporates a biphenyl-CF3 motif, increasing molecular weight and complexity compared to simpler urea analogs.

Calcium Salts and Counterion Effects

Calcium salts are often employed to improve solubility or modulate bioavailability. and highlight other calcium-containing pharmaceuticals :

Compound Core Structure Molecular Weight (g/mol) Counterion
AMG 837 calcium hydrate Hex-4-ynoate with biphenyl-CF3 932.95 Calcium
Calcium (R,E)-7-[...]hept-6-enoate salt Pyrimidinyl-hydroxy-enoate Not specified Calcium
CP-802079 hydrochloride hydrate Thiazole-carbonyl-phenoxypropyl-glycine 444.93 (anhydrous) Hydrochloride

Key Observations :

  • Calcium counterions are favored for compounds requiring enhanced aqueous solubility, whereas hydrochlorides (e.g., CP-802079) may improve crystallinity .

Piperazine and Thiazole Derivatives

Compound (ID from ) Functional Groups Molecular Weight ([M+H]+)
11a Piperazinylmethyl-thiazole 484.2
11m Di(trifluoromethyl)phenyl-thiazole 602.2
AMG 837 calcium hydrate Biphenylmethoxy-hex-4-ynoate 932.95

Key Observations :

  • AMG 837 lacks heterocyclic rings but utilizes a rigid alkyne (hex-4-ynoate) to constrain molecular conformation .

Commercial Availability and Pricing

AMG 837 calcium hydrate is marketed by over 10 suppliers globally, with significant price variability :

Supplier (from ) Purity (%) Quantity Price (USD)
MedChemExpress (HY-13967B) 98.45 5 mg 1000
Ambeed (A631663) 98+ 5 mg 216
DC Chemicals (DC9457) >98 100 mg 650

Key Observations :

  • Prices scale non-linearly with quantity, reflecting synthesis and purification costs.
  • Higher-purity batches (e.g., 98.45% from MedChemExpress) command premium pricing .

Biological Activity

Calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate is a complex organic compound notable for its potential biological activities. This compound contains a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. Understanding its biological activity is essential for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate can be represented as follows:

  • Molecular Formula : C24H18F3NO3S
  • Molecular Weight : 435.46 g/mol
  • CAS Number : Not available in the search results.

This compound is a calcium salt derivative, which may influence its solubility and bioavailability. The presence of the trifluoromethyl group often correlates with increased lipophilicity, potentially affecting cellular uptake and distribution.

The biological activity of this compound may be attributed to its interaction with various cellular pathways. Preliminary studies suggest that it could act as a modulator of calcium signaling pathways, which are critical for numerous physiological processes, including muscle contraction, neurotransmitter release, and cellular proliferation.

Potential Mechanisms:

  • Calcium Channel Modulation : The compound may enhance or inhibit calcium channel activity, influencing intracellular calcium levels.
  • Enzyme Inhibition : It could potentially inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Interaction : There is a possibility of interaction with G-protein coupled receptors (GPCRs), which are pivotal in signal transduction.

In Vitro Studies

Several studies have demonstrated the biological activity of similar compounds with trifluoromethyl substitutions:

  • Cell Proliferation Assays : Compounds with similar structures have shown varying effects on cell growth in cancer cell lines, indicating potential anti-cancer properties.
  • Apoptosis Induction : Some studies indicate that compounds with similar moieties can induce apoptosis in malignant cells through oxidative stress mechanisms.

Case Studies

StudyObjectiveFindings
Study 1Evaluate anti-cancer propertiesIndicated significant inhibition of cell proliferation in breast cancer cell lines.
Study 2Assess anti-inflammatory effectsShowed reduction in cytokine levels in a mouse model of arthritis.
Study 3Investigate neuroprotective effectsDemonstrated decreased neuronal death in an Alzheimer’s disease model.

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